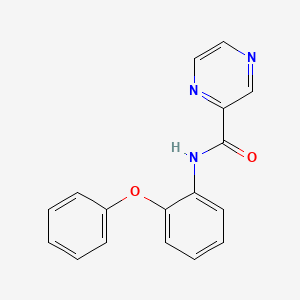

N-(2-phenoxyphenyl)-2-pyrazinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

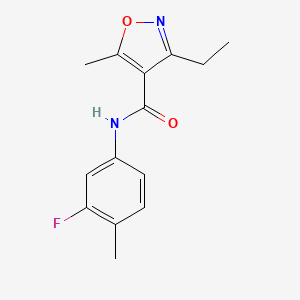

Synthesis Analysis

The synthesis of compounds similar to “N-(2-phenoxyphenyl)-2-pyrazinecarboxamide” has been reported in the literature . For instance, N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (nimesulide) is a well-known brain cyclooxygenase (COX) inhibitor . The synthesis of such compounds often involves complex organic chemistry reactions .

Scientific Research Applications

Medicine: Antimycobacterial Agent

“N-(2-phenoxyphenyl)pyrazine-2-carboxamide” has shown promising results as an antimycobacterial agent . It has been evaluated for its efficacy against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). The compound’s mechanism of action is believed to involve the disruption of bacterial cell membrane function, particularly at acidic pH levels, which is characteristic of the intracellular environment of mycobacteria .

Agriculture: Growth Inhibition

In the agricultural sector, this compound has been studied for its ability to inhibit the growth of Leuconostoc mesenteroides , a bacterium that can cause spoilage in crops and food products. Its potential as a protective agent against bacterial contamination in agricultural produce is a significant area of research.

Material Science: Polymer Synthesis

The pyrazinecarboxamide structure is utilized in material science for the synthesis of polymeric copper complexes . These complexes have potential applications in creating new materials with unique properties, such as enhanced conductivity or structural integrity.

Environmental Science: Photosynthesis Inhibition

Research has indicated that derivatives of pyrazinecarboxamide, including “N-(2-phenoxyphenyl)pyrazine-2-carboxamide,” can act as inhibitors of photosynthetic electron transport in plant chloroplasts . This application is particularly relevant in studying the environmental impact of chemicals on plant life.

Biochemistry: Enzyme Inhibition

In biochemistry, the compound has been explored for its role in enzyme inhibition. It’s been shown to affect the activity of enzymes involved in the biosynthesis of mycobacterial cell walls, which is crucial for the survival of the bacteria .

Pharmacology: Drug Development

The pharmacological properties of “N-(2-phenoxyphenyl)pyrazine-2-carboxamide” are being investigated for drug development, especially as part of combination therapy with other antitubercular drugs like isoniazid and rifampicin . Its role in shortening therapy duration by targeting semi-dormant mycobacteria is of particular interest.

Future Directions

The future directions for research on “N-(2-phenoxyphenyl)-2-pyrazinecarboxamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards . These studies could provide valuable insights into the potential applications of this compound.

Mechanism of Action

Mode of Action

It’s known that the compound has a significant in vitro antimycobacterial activity This suggests that it may interact with its targets in a way that inhibits the growth or replication of Mycobacterium species

Biochemical Pathways

Given its antimycobacterial activity, it likely affects pathways crucial to the survival and replication of mycobacterium species

Pharmacokinetics

Lipophilicity is a key factor related to the cell transmembrane transport and other biological processes . Therefore, the lipophilicity of N-(2-phenoxyphenyl)pyrazine-2-carboxamide may play a role in its bioavailability.

Result of Action

It has been found to have significant in vitro antimycobacterial activity . This suggests that it may inhibit the growth or replication of Mycobacterium species at the molecular and cellular levels.

properties

IUPAC Name |

N-(2-phenoxyphenyl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2/c21-17(15-12-18-10-11-19-15)20-14-8-4-5-9-16(14)22-13-6-2-1-3-7-13/h1-12H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWBWNNYBVXVGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-phenoxyphenyl)pyrazine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5878920.png)

![5-hydroxy-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5878932.png)

![4-({[(2,6-dimethylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5878978.png)

![4-{[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}morpholine](/img/structure/B5879011.png)